molecular formula C21H22N2O4 B10802376 Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate

Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate

Cat. No.: B10802376
M. Wt: 366.4 g/mol
InChI Key: GANZTZGWSKOFSL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, including an ethyl ester, a methoxyaniline, and a phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate typically involves multi-step organic reactions One common synthetic route begins with the preparation of the pyrrole core, which can be achieved through the Paal-Knorr synthesis This involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may be used to study enzyme interactions, cellular processes, and as a potential lead compound for drug discovery.

    Medicine: The compound’s potential pharmacological properties make it a candidate for the development of new therapeutic agents. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate include:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(4-Methoxyanilino)-4-methyl-5-oxo-1-phenylpyrrole-2-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and their positions on the pyrrole ring. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-27-20(25)21(2)14-18(22-15-10-12-17(26-3)13-11-15)19(24)23(21)16-8-6-5-7-9-16/h5-14,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANZTZGWSKOFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C=C(C(=O)N1C2=CC=CC=C2)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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